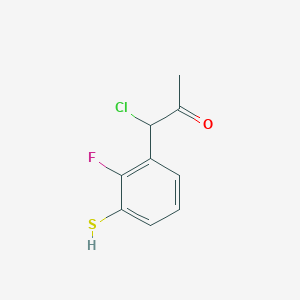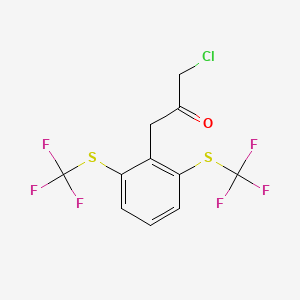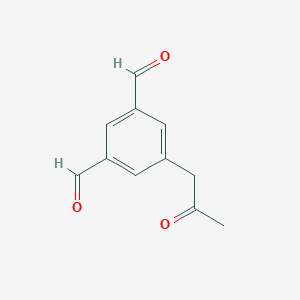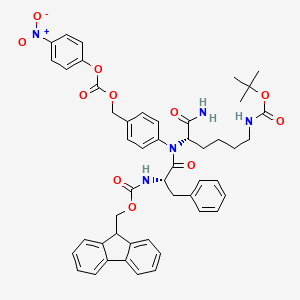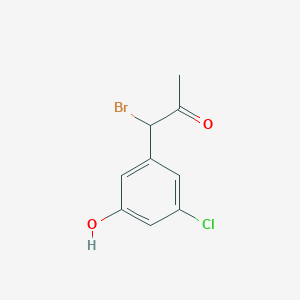
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClO2. It is a brominated and chlorinated derivative of phenylpropanone, featuring a hydroxy group on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one can be synthesized through the bromination of 3-chlorophenylpropanone. The reaction typically involves the addition of bromine to 3-chlorophenylpropanone in the presence of a solvent and a catalyst. For instance, a reaction setup might include 33.7 grams of 3-chlorophenylpropanone, 16.8 grams of liquid bromine, 50.0 grams of solvent, and 0.75 grams of catalyst. The reaction is carried out at a controlled temperature of 15°C for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.
Major Products Formed
Substitution: Products include amines or thioethers.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of brominated and chlorinated phenylpropanones on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the hydroxy group, contribute to its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-chloropropane: A simpler brominated and chlorinated compound used in organic synthesis.
1-Bromo-3-chloro-2-propanol: Another brominated and chlorinated compound with a hydroxy group, used in various chemical reactions.
Uniqueness
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms on the phenylpropanone structure, along with a hydroxy group
Eigenschaften
Molekularformel |
C9H8BrClO2 |
|---|---|
Molekulargewicht |
263.51 g/mol |
IUPAC-Name |
1-bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)9(10)6-2-7(11)4-8(13)3-6/h2-4,9,13H,1H3 |
InChI-Schlüssel |
BILQDQQMUCPKQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=CC(=C1)Cl)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


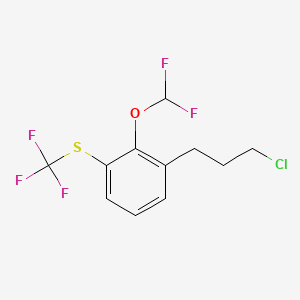
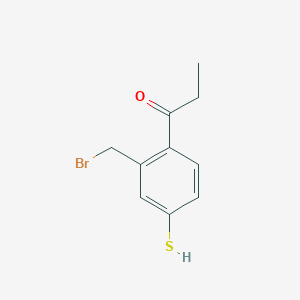
![Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-](/img/structure/B14054485.png)
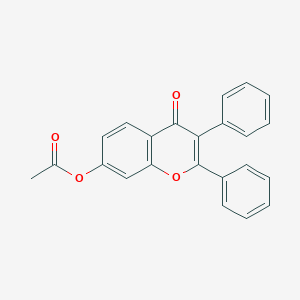
![Disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B14054495.png)

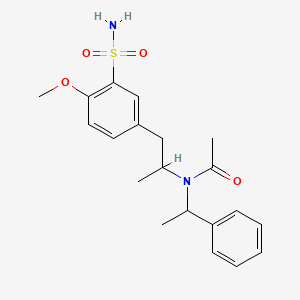
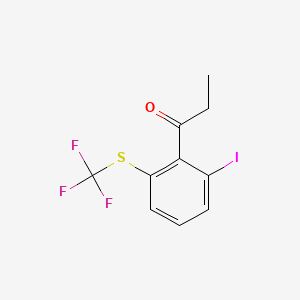
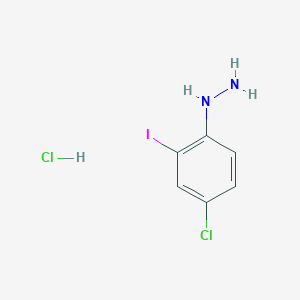
![2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14054522.png)
